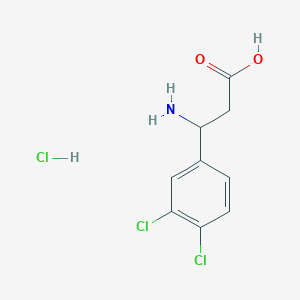
3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride is a chemical compound with the molecular formula C9H10Cl3NO2 It is a derivative of propanoic acid, featuring an amino group and a dichlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride typically involves the reaction of 3,4-dichlorobenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced to the corresponding amine, followed by a reaction with chloroacetic acid to yield the final product. The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
化学反应分析
Types of Reactions
3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized aromatic compounds.
科学研究应用
3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic uses, such as in the development of new drugs for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 2-Amino-3-(2,3-dichlorophenyl)propanoic acid
- 2-Amino-3-(2,5-dichlorophenyl)propanoic acid
- 3-Amino-3-(2,4-dichlorophenyl)propanoic acid
Uniqueness
3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride is unique due to the specific positioning of the dichloro groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure may result in different interactions with molecular targets compared to its analogs .
属性
分子式 |
C9H10Cl3NO2 |
|---|---|
分子量 |
270.5 g/mol |
IUPAC 名称 |
3-amino-3-(3,4-dichlorophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H9Cl2NO2.ClH/c10-6-2-1-5(3-7(6)11)8(12)4-9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H |
InChI 键 |
MXVMZTUYNYCRDW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(CC(=O)O)N)Cl)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B15157218.png)

![3-[(2-Chlorophenyl)carbamoyl]-2,3-dihydroxypropanoic acid](/img/structure/B15157236.png)

azanium](/img/structure/B15157259.png)
![5-[1-(4-Chlorophenoxy)-2-phenylethenyl]-1-(2,4-dichlorobenzenesulfonyl)pyrazole](/img/structure/B15157265.png)





![7-(Bromomethyl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B15157288.png)

![tert-butyl N-[1-(prop-2-enoyl)pyrrolidin-3-yl]carbamate](/img/structure/B15157307.png)
